4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester
Overview
Description
MRS-1477 is a TRPV1 positive allosteric modulator (PAM).
Scientific Research Applications
X-ray Powder Diffraction Analysis
X-ray powder diffraction data for compounds related to the target molecule have been reported, providing critical structural information that is essential for understanding the physical and chemical properties of these compounds. For example, the study by Qing Wang et al. (2017) presents X-ray powder diffraction data for a related compound, highlighting its importance as an intermediate in the synthesis of anticoagulants like apixaban. This underscores the significance of structural analysis in the development of pharmaceuticals and the broader applications in scientific research (Qing Wang et al., 2017).
Synthesis of Thioesters and Dithioesters
The synthesis of thioesters and dithioesters from simple aliphatic and aromatic esters using specific reagents demonstrates the versatile applications of these chemical transformations in producing various compounds. As reported by B. Pedersen et al. (2010), this methodology can be applied to produce a range of 0-substituted thioesters and dithioesters, showcasing the adaptability of these synthetic routes in chemical synthesis and their potential utility in research applications involving the target compound (B. Pedersen et al., 2010).
Methoxycarbonylation of Alkynes
The methoxycarbonylation of alkynes catalyzed by palladium complexes, as studied by A. A. N. Magro et al. (2010), represents a crucial reaction in the synthesis of esters, including the target molecule. This process highlights the importance of catalytic methods in the efficient and selective formation of esters, which are key intermediates and final products in numerous chemical and pharmaceutical syntheses (A. A. N. Magro et al., 2010).
Heterocyclic Derivative Syntheses
The catalytic reactions under oxidative carbonylation conditions to produce various heterocyclic derivatives, as investigated by A. Bacchi et al. (2005), are of significant interest in the context of synthesizing complex molecules like the target compound. These reactions provide a pathway to a range of derivatives with potential applications in medicinal chemistry and other areas of scientific research (A. Bacchi et al., 2005).
Applications in Polymer Solar Cells
The synthesis and application of [6,6]-thienyl-C61-butyric acid ester derivatives, as explored by Hu Zhao et al. (2010), demonstrate the potential use of similar compounds in the field of materials science, particularly in the development of bulk-heterojunction polymer solar cells. This research highlights the broader applicability of chemical synthesis in creating materials with desirable electronic properties for renewable energy technologies (Hu Zhao et al., 2010).
properties
IUPAC Name |
ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-5-16-17(21(24)27-13-12-25-4)14(3)22-19(15-10-8-7-9-11-15)18(16)20(23)26-6-2/h7-11,16,22H,5-6,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMFYWYJCPZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(NC(=C1C(=O)OCC)C2=CC=CC=C2)C)C(=O)SCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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